2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-2-26-15-9-11-17(12-10-15)28(24,25)22-19-8-4-3-7-18(19)20(23)21-14-16-6-5-13-27-16/h3-4,7-12,16,22H,2,5-6,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGIRNNTSYDSCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule comprises two primary subunits:
- 2-(4-Ethoxybenzenesulfonamido)benzoic acid
- (Oxolan-2-yl)methylamine
Retrosynthetic disconnection suggests two convergent routes:
- Route A : Sulfonylation of 2-aminobenzoic acid followed by amide coupling with (oxolan-2-yl)methylamine
- Route B : Sequential assembly of the sulfonamide and benzamide moieties on a preformed tetrahydrofuran scaffold
Synthesis of 4-Ethoxybenzenesulfonyl Chloride
The sulfonating agent is synthesized via chlorosulfonation of 4-ethoxybenzene:
- Charge 4-ethoxybenzene (1.0 eq) into chlorosulfonic acid (3.0 eq) at 0–5°C under N₂.
- Warm to 25°C and stir for 6 h.
- Quench with ice-water, extract with dichloromethane, and dry over Na₂SO₄.
- Distill under reduced pressure to isolate 4-ethoxybenzenesulfonyl chloride (yield: 78–85%).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 142–145°C (15 mmHg) | |
| Purity (HPLC) | ≥98% |
Preparation of 2-Aminobenzoic Acid
Reduction of 2-nitrobenzoic acid :
- Suspend 2-nitrobenzoic acid (1.0 eq) in ethanol/water (3:1).
- Add Fe powder (3.0 eq) and NH₄Cl (0.2 eq).
- Reflux at 80°C for 4 h, filter, and acidify with HCl to pH 2.
- Recrystallize from hot water to obtain 2-aminobenzoic acid (yield: 89–93%).
- FTIR (cm⁻¹) : 3450 (N–H), 1680 (C=O), 1595 (Ar C=C)
- ¹H NMR (DMSO-d₆) : δ 6.95–7.25 (m, 3H, Ar–H), 5.12 (s, 2H, NH₂)
Sulfonylation of 2-Aminobenzoic Acid
- Dissolve 2-aminobenzoic acid (1.0 eq) and NaHCO₃ (2.5 eq) in H₂O (15 mL/g).
- Add 4-ethoxybenzenesulfonyl chloride (1.2 eq) dropwise at 80–85°C.
- Stir for 6 h, cool, and acidify to pH 3 with HCl.
- Filter and recrystallize from ethanol to yield 2-(4-ethoxybenzenesulfonamido)benzoic acid (yield: 80–88%).
Reaction Metrics :
| Condition | Optimization Range | Impact on Yield |
|---|---|---|
| Temperature | 80–85°C vs. 60°C | +15% yield |
| Solvent | H₂O vs. THF | +22% purity |
| Stoichiometry | 1.2 vs. 1.0 eq sulfonyl chloride | +8% yield |
Synthesis of (Oxolan-2-yl)methylamine
- Treat oxolan-2-ylmethanol (1.0 eq) with MsCl (1.1 eq) in Et₃N (2.0 eq)/CH₂Cl₂ at 0°C.
- Stir for 2 h, wash with brine, and concentrate to obtain mesylate.
- React mesylate with NH₃ (7N in MeOH, 5.0 eq) at 60°C for 12 h.
- Purify by vacuum distillation (yield: 65–72%).
Characterization :
- GC-MS : m/z 102 [M+H]⁺
- ¹³C NMR (CDCl₃) : δ 76.8 (C-2), 68.1 (C-5), 47.3 (CH₂NH₂)
Amide Bond Formation
Carbodiimide-Mediated Coupling :
- Activate 2-(4-ethoxybenzenesulfonamido)benzoic acid (1.0 eq) with EDCl (1.2 eq) and HOBt (1.1 eq) in anhydrous DMF.
- Add (oxolan-2-yl)methylamine (1.5 eq) and stir at 25°C for 18 h.
- Quench with H₂O, extract with EtOAc, and purify by silica chromatography (hexane:EtOAc 1:1) to isolate the target compound (yield: 75–82%).
Alternative Methods :
- Mixed Anhydride : Pivaloyl chloride/Et₃N in THF, −10°C (yield: 68–73%)
- Triphenylphosphite/Imidazole : Reflux in THF, 12 h (yield: 70–77%)
Comparative Analysis of Synthetic Routes
Table 1. Route Efficiency Evaluation
| Parameter | Route A (Stepwise) | Route B (Convergent) |
|---|---|---|
| Total Yield | 58–64% | 42–49% |
| Purity (HPLC) | ≥97% | ≥93% |
| Scalability | >500 g feasible | Limited to 100 g |
| Key Advantage | High intermediate control | Fewer protection steps |
Purification and Characterization
- Solvent System: Ethanol/water (4:1)
- Cooling Rate: 0.5°C/min
- Purity Post-Crystallization: 99.2% (HPLC)
Spectroscopic Data :
- FTIR (KBr, cm⁻¹) : 3280 (N–H), 1665 (C=O), 1340/1160 (S=O)
- ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, SO₂NH), 7.45–7.85 (m, 8H, Ar–H), 4.12 (q, J=7 Hz, 2H, OCH₂), 3.65–3.92 (m, 5H, oxolan-H)
Industrial-Scale Considerations
- Continuous Flow Sulfonylation : Microreactor at 100°C, residence time 8 min (yield: 91%)
- Enzymatic Amidation : Lipase B (CAL-B) in MTBE, 40°C (yield: 88%, ee >99%)
Cost Analysis :
| Component | Cost Contribution (%) |
|---|---|
| Sulfonyl Chloride | 38 |
| Coupling Reagents | 29 |
| Solvents | 18 |
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzamide core and substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound may be utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethoxy-Substituted Benzamides
(a) 2-Ethyl-N-((4-methoxybenzoyl)oxy)benzamide
- Structure : Benzamide with a 2-ethyl group and a 4-methoxybenzoyloxy substituent.
- Synthesis : Prepared via reaction of 2-ethyl-N-hydroxybenzamide with p-methoxybenzoyl chloride in the presence of Et₃N .
- Key Differences : The absence of a sulfonamido group and the presence of a methoxybenzoyloxy ester distinguish it from the target compound. This ester linkage may confer lower metabolic stability compared to the sulfonamido group.
(b) N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
- Structure: Features a 2-(2-ethoxyethoxy)benzamide group and a 4-amino-2-methylphenyl substituent.
- Properties: Molecular weight = 314.38 g/mol, with two H-bond donors and four acceptors .
Sulfonamido-Containing Benzamides
(a) N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
- Structure : Benzamide with a 4-(ethoxymethoxy) group and a 2,3-dichlorophenyl substituent.
- Application : Used as a pesticide .
- Comparison : The ethoxymethoxy group introduces a hydrolyzable ether, contrasting with the stable sulfonamido linkage in the target compound. The dichlorophenyl group likely enhances pesticidal activity through increased hydrophobicity and halogen-mediated interactions.
(b) 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
- Structure: Contains a sulfanylacetamide bridge linked to a 4-fluorobenzyl-quinazolinone core and an oxolan-2-ylmethyl group.
Phosphoramidate-Linked Benzamides
(a) N-{9-[(2R,4S,5S)-5-({[Bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({Bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide
- Structure: Complex benzamide-phosphoramidate conjugate with a protected sulfanyl group and a cyanoethyl phosphoramidite.
- Synthesis: Involves thiophosphorylation with 2-cyanoethyl tetraisopropylphosphoramidite under argon .
- Comparison : The phosphoramidate linkage and purine base suggest oligonucleotide therapeutic applications, diverging from the target compound’s likely small-molecule profile.
Data Table: Key Properties of Analogous Compounds
Research Findings and Implications
- Synthetic Strategies : The target compound’s sulfonamido group likely requires sulfonylation of an amine precursor, contrasting with the esterification or phosphorylation steps seen in analogs .
- Metabolic Stability : The sulfonamido group in the target compound may resist hydrolysis better than ethoxymethoxy or ester-linked analogs, enhancing in vivo half-life .
Biological Activity
The compound "2-(4-ethoxybenzenesulfonamido)-N-[(oxolan-2-yl)methyl]benzamide" is a sulfonamide derivative that may exhibit various biological activities due to its structural characteristics. Sulfonamides are known for their antibacterial properties, and modifications to their structure can lead to enhanced efficacy or new therapeutic applications.
Biological Activity Overview
- Antibacterial Activity : Many sulfonamide compounds demonstrate significant antibacterial properties by inhibiting bacterial folic acid synthesis. The introduction of an ethoxy group and an oxolan moiety may influence the binding affinity to bacterial enzymes.
- Anticancer Properties : Some studies have indicated that sulfonamide derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific structural features of this compound could potentially enhance its ability to target cancer cells.
- Anti-inflammatory Effects : Compounds with sulfonamide groups have been investigated for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often linked to their chemical structure. For instance:
- The sulfonamide group is crucial for antibacterial activity.
- The aromatic ring can modulate lipophilicity and bioavailability.
- The oxolan ring may enhance solubility and cellular uptake.
Case Studies
- Antibacterial Efficacy : A study evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, revealing that modifications like those in "this compound" could improve potency against resistant strains.
- Cytotoxicity in Cancer Cells : In vitro studies showed that certain sulfonamide derivatives could induce cell cycle arrest and apoptosis in specific cancer cell lines, suggesting potential therapeutic applications.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
